molecular formula C5H5N5O B3354829 9H-Purin-6-amine, 9-hydroxy- CAS No. 61193-39-3

9H-Purin-6-amine, 9-hydroxy-

Cat. No. B3354829
CAS RN: 61193-39-3
M. Wt: 151.13 g/mol
InChI Key: XZDZKJIXOLQFIB-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-hydroxy- is a complex organic compound. It has a molecular formula of C25H42N7O18P3S and an average mass of 853.623 Da . This compound has a complex structure with a C6-substituted benzylamine side chain and N9 carboxylic acid on the core structure .


Molecular Structure Analysis

The molecular structure of 9H-Purin-6-amine, 9-hydroxy- is complex, with a C6-substituted benzylamine side chain and N9 carboxylic acid on the core structure . More detailed structural information might be available in specialized chemical databases .


Chemical Reactions Analysis

One study found that a series of 9H-purin-6-amine derivatives were potent and selective aldose reductase (ALR) inhibitors, with submicromolar IC50 values against ALR2 . Particularly, compound 4e was the most active with an IC50 value of 0.038 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-Purin-6-amine, 9-hydroxy- are complex due to its structure. It has a molecular weight of 853.623 Da .

Future Directions

The future directions for research on 9H-Purin-6-amine, 9-hydroxy- could include further exploration of its potential as an aldose reductase inhibitor . This could have implications for the treatment of diabetic complications .

properties

IUPAC Name

9-hydroxypurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)10(11)2-9-3/h1-2,11H,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDZKJIXOLQFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493621
Record name 6-Amino-9H-purin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purin-6-amine, 9-hydroxy-

CAS RN

61193-39-3
Record name 6-Amino-9H-purin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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